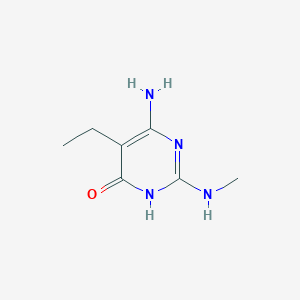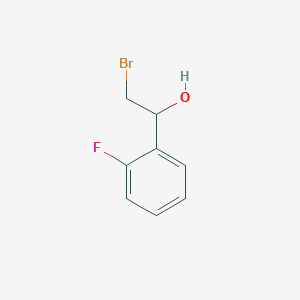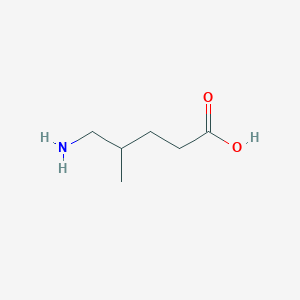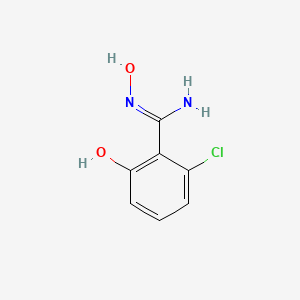![molecular formula C10H18S B15274585 Spiro[4.5]decane-6-thiol](/img/structure/B15274585.png)
Spiro[4.5]decane-6-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[4.5]decane-6-thiol is a chemical compound with the molecular formula C10H18S. It features a spirocyclic structure, which means it contains two rings that share a single atom. This unique structure imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[4One common method involves the Rh(I)-catalyzed dimerization of ene-vinylidenecyclopropanes, which allows for the formation of the spiro[4.5]decane skeleton under mild reaction conditions . The thiol group can then be introduced through nucleophilic substitution reactions using thiolating agents.
Industrial Production Methods
Industrial production of spiro[4.5]decane-6-thiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[4.5]decane-6-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form spiro[4.5]decane.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Thiolating agents like thiourea or thiolacetic acid are commonly employed.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Spiro[4.5]decane.
Substitution: Thioethers.
Applications De Recherche Scientifique
Spiro[4.5]decane-6-thiol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its unique structure.
Industry: It is used in the development of high-density fuels and as an additive in lubricants and polymers.
Mécanisme D'action
The mechanism of action of spiro[4.5]decane-6-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the spirocyclic structure can interact with hydrophobic pockets in proteins, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[4.5]decanone: A structurally similar compound with a ketone group instead of a thiol group.
Spiro[5.6]dodecane: A larger spirocyclic compound with a similar ring structure but different chemical properties.
Uniqueness
Spiro[4.5]decane-6-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and biological activity compared to other spirocyclic compounds. Its ability to form covalent bonds with proteins and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C10H18S |
|---|---|
Poids moléculaire |
170.32 g/mol |
Nom IUPAC |
spiro[4.5]decane-10-thiol |
InChI |
InChI=1S/C10H18S/c11-9-5-1-2-6-10(9)7-3-4-8-10/h9,11H,1-8H2 |
Clé InChI |
CNWCLUQDKSAKAE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CCCC2)C(C1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4-Methoxybutyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B15274535.png)
amine](/img/structure/B15274538.png)
![7-(methoxymethyl)-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15274564.png)


![2,2-Dimethyl-9-oxa-6-azaspiro[4.5]decane](/img/structure/B15274579.png)
amine](/img/structure/B15274584.png)
